molecular formula C11H12O2S2 B13868584 1-acetyl-3-(methylsulfanyl)-6,7-dihydro-2-benzothiophen-4(5H)-one

1-acetyl-3-(methylsulfanyl)-6,7-dihydro-2-benzothiophen-4(5H)-one

Cat. No.: B13868584
M. Wt: 240.3 g/mol
InChI Key: HHAUAWZYHGOZOQ-UHFFFAOYSA-N
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Description

1-Acetyl-3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one is a chemical compound with the molecular formula C11H12O2S2. This compound is part of the benzothiophene family, which is known for its diverse applications in medicinal chemistry and organic synthesis . The compound’s structure includes an acetyl group, a methylsulfanyl group, and a dihydrobenzothiophene core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-acetyl-3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one typically involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable thiophene derivative with an acetylating agent can yield the desired compound . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

1-Acetyl-3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used but can include sulfoxides, sulfones, and various substituted benzothiophenes .

Scientific Research Applications

1-Acetyl-3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetyl-3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

1-Acetyl-3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one can be compared with other benzothiophene derivatives, such as:

Properties

Molecular Formula

C11H12O2S2

Molecular Weight

240.3 g/mol

IUPAC Name

1-acetyl-3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one

InChI

InChI=1S/C11H12O2S2/c1-6(12)10-7-4-3-5-8(13)9(7)11(14-2)15-10/h3-5H2,1-2H3

InChI Key

HHAUAWZYHGOZOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2CCCC(=O)C2=C(S1)SC

Origin of Product

United States

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